6-bromo-2-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
Overview
Description
6-bromo-2-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C25H25BrN4O2 and its molecular weight is 493.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.11609 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has highlighted the utility of related quinoline carboxamides in the synthesis of complex chemical structures. For example, Shishkina et al. (2018) discuss polymorphic modifications of a quinoline carboxamide with diuretic properties, indicating its potential as a hypertension remedy through its structural versatility (Shishkina et al., 2018). Similarly, Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of the ATM kinase, showcasing the compound's relevance in developing selective kinase inhibitors (Degorce et al., 2016).
Therapeutic Applications
While focusing on therapeutic potentials without detailing drug use or side effects, it's noteworthy that compounds related to 6-bromo-2-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide have been explored for their therapeutic efficacy. For instance, research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines suggests the significant cytotoxic activity of such compounds, hinting at potential cancer therapeutic applications (Deady et al., 2003). Moreover, compounds exhibiting structural similarities have been evaluated for their inhibitory effects on steroid 5alpha reductases, indicating a scope in treating hormonal disorders (Baston et al., 2000).
Advanced Material Applications
The research extends into the development of advanced materials. For example, studies on organic light-emitting diodes (OLEDs) have utilized quinoline derivatives as emitting materials, demonstrating the compound's applicability in electronics and photonics (Y. T. et al., 2001). This highlights the potential of such compounds in enhancing the performance and efficiency of OLED technologies.
Properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O2/c1-15-22(16(2)30(4)28-15)14-29(3)25(31)21-13-24(17-6-9-19(32-5)10-7-17)27-23-11-8-18(26)12-20(21)23/h6-13H,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLNCXRRXTYBBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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